trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Overview
Description
“trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” is a chemical compound. It is a derivative of piperidine, which is a heterocyclic organic compound . The compound has a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of the tert-butoxycarbonyl (Boc) group for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the Boc group can be achieved using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a tert-butoxycarbonyl (Boc) group and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound could include the installation and removal of the Boc protecting group . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be removed using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence of polar groups like the carboxylic acid group .Scientific Research Applications
Synthesis and Stereochemistry
- The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which shortens the existing procedures for synthesizing these unnatural amino acids. The trans acid and its optical resolution were achieved through diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).
Crystal Structure Analysis
- The crystal structure of 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid was studied, highlighting the conformation of the tert-butoxycarbonyl group as trans-trans and providing insights into peptide conformation determinants (Jankowska et al., 2002).
Stereoselective Syntheses
- Research into the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has provided insights into the synthesis of cis and trans isomers of this compound, with significant implications for chemical synthesis (Boev et al., 2015).
Multigram Synthesis Techniques
- A simple and efficient procedure for multigram synthesis of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been developed, underlining the significance in industrial and laboratory synthesis (Artamonov et al., 2010).
Peptide Conformation Study
- The study of 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide provided insights into peptide conformation, with a focus on the type II' beta-turn conformation and trans amide functions (Didierjean et al., 2002).
Hydrogenation Processes
- Research into the hydrogenation of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, has contributed to the understanding of catalyst/solvent systems in chemical synthesis (Nevalainen & Koskinen, 2001).
Scale-up Synthesis and Application in Pharmacokinetics
- The scale-up synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate for the preparation of biologically active compounds, particularly in nonclinical and clinical pharmacokinetic studies, demonstrates the compound's applicability in drug development (Yamashita et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The compound is known to be involved in organic synthesis, particularly in the protection of amino groups .
Mode of Action
The compound, also known as “(3R,4S)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid”, acts as a protecting group for amino functionalities in organic synthesis . The tert-butoxycarbonyl (Boc) group in the compound is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an effective protecting group .
Biochemical Pathways
The compound plays a role in the biochemical pathway of amino group protection during organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .
Result of Action
The primary result of the action of “trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” is the protection of amino groups during organic synthesis, allowing for selective bond formation while minimizing competing reactions with reactive functional groups .
Action Environment
The efficacy and stability of “trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents. For instance, the deprotection of the Boc group takes place under room temperature conditions when using oxalyl chloride in methanol .
properties
IUPAC Name |
(3R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZGYNNPYYDGA-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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